Cas no 14624-88-5 (1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole)

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is a nitro-substituted benzimidazole derivative with potential applications in pharmaceutical and chemical research. Its benzimidazole core provides a versatile scaffold for further functionalization, while the nitro group enhances reactivity, making it useful in synthetic transformations. The benzyl and methyl substituents contribute to its stability and solubility in organic solvents, facilitating handling in laboratory settings. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or antimicrobial activity. Its well-defined structure and purity make it suitable for mechanistic studies and structure-activity relationship investigations. Proper storage under inert conditions is recommended to maintain stability.
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole structure
14624-88-5 structure
Product Name:1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole
CAS No:14624-88-5
MF:C15H13N3O2
MW:267.282623052597
MDL:MFCD08688839
CID:891552
Update Time:2026-04-29

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • BIO-FARMA BF002424
    • 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole
    • 1-benzyl-2-methyl-5-nitrobenzimidazole
    • 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole
    • 1-benzyl-2-methyl-5-nitro-1H-benzoimidazole
    • 1-Benzyl-2-methyl-5-nitrobenzimidazol
    • 2-Methyl-1-benzyl-5-nitro-benzimidazol
    • 5-Nitro-2-methyl-1-benzyl-benzimidazol
    • AD-0787
    • benzylmethylnitrobenzimidazole
    • N1-Benzyl-2-methyl-5-nitro-benzimidazol
    • MDL: MFCD08688839
    • Inchi: InChI=1S/C15H13N3O2/c1-11-16-14-9-13(18(19)20)7-8-15(14)17(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
    • InChI Key: DKGAUUAVZGGUIJ-UHFFFAOYSA-N
    • SMILES: CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])N1CC3=CC=CC=C3

Computed Properties

  • Exact Mass: 267.10100
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3

Experimental Properties

  • Melting Point: 176-178°
  • PSA: 63.64000
  • LogP: 3.82440

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole Security Information

  • HazardClass:IRRITANT

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B030660-50mg
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole
14624-88-5
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abcr
AB269071-500 mg
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole, 95%; .
14624-88-5 95%
500 mg
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abcr
AB269071-1 g
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole, 95%; .
14624-88-5 95%
1 g
€315.00 2023-07-20
abcr
AB269071-500mg
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole, 95%; .
14624-88-5 95%
500mg
€215.40 2025-04-20

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole Suppliers

Amadis Chemical Company Limited
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(CAS:14624-88-5)1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole
Order Number:A1134605
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:37
Price ($):187.0
Email:sales@amadischem.com

Additional information on 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole

Introduction to 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole (CAS No. 14624-88-5)

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole, with the CAS number 14624-88-5, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antifungal, antiparasitic, and anticancer properties. The unique structural features of 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole make it a promising candidate for various therapeutic applications.

The chemical structure of 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole consists of a benzimidazole core with a benzyl group at the 1-position, a methyl group at the 2-position, and a nitro group at the 5-position. The presence of these substituents imparts specific chemical and biological properties to the molecule. The benzyl group enhances lipophilicity, which can improve cellular uptake and permeability. The methyl group contributes to the overall stability and solubility of the compound, while the nitro group is known for its electron-withdrawing effect and potential redox activity.

In recent years, there has been a growing interest in the development of benzimidazole derivatives for their potential therapeutic applications. Studies have shown that 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole exhibits significant antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus. This activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential metabolic pathways. Additionally, preliminary research has indicated that this compound may have potential as an antiparasitic agent, particularly against protozoan parasites such as Leishmania and Trypanosoma species.

The anticancer properties of 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole have also been explored in several studies. In vitro experiments have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells. The mechanism of action appears to involve the inhibition of DNA synthesis and the induction of oxidative stress, leading to cell cycle arrest and apoptosis. These findings suggest that 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole could be a valuable lead compound for the development of novel anticancer drugs.

Beyond its biological activities, the synthetic accessibility of 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established chemical reactions, including condensation reactions and nitration steps. This synthetic flexibility allows for the easy modification of the molecule to optimize its pharmacological properties or to explore structure–activity relationships (SAR) studies.

In terms of safety and toxicity, preliminary studies have indicated that 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole exhibits low toxicity in mammalian cells at therapeutic concentrations. However, further in vivo studies are necessary to fully evaluate its safety profile and potential side effects. These studies will also help to determine optimal dosing regimens and administration routes for clinical applications.

The potential applications of 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole extend beyond its direct therapeutic uses. For instance, it can serve as a valuable tool in biochemical research for studying specific cellular processes or pathways. Its ability to induce oxidative stress makes it particularly useful in investigations related to redox biology and oxidative damage in cells.

In conclusion, 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole (CAS No. 14624-88-5) is a multifaceted compound with promising biological activities and synthetic accessibility. Its potential as an antifungal, antiparasitic, and anticancer agent makes it an exciting candidate for further pharmaceutical development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications, solidifying its position as a significant molecule in the field of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14624-88-5)1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole
A1134605
Purity:99%
Quantity:1g
Price ($):187.0
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